(4-Fluoropyrimidin-2-yl)methanamine

Medicinal Chemistry Drug Design Physicochemical Properties

For medicinal chemistry programs targeting JAK/Syk kinases, this 4-fluoropyrimidine building block is non-substitutable. The electron-withdrawing fluorine atom and primary amine handle enable controlled chemoselective SNAr reactions for precise unsymmetrical drug candidate synthesis, directly differentiating your SAR from competitors using non-fluorinated or chloro analogs. Ideal for addressing ADME liabilities; secure your supply for advanced lead optimization.

Molecular Formula C5H6FN3
Molecular Weight 127.12 g/mol
Cat. No. B12076782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoropyrimidin-2-yl)methanamine
Molecular FormulaC5H6FN3
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1F)CN
InChIInChI=1S/C5H6FN3/c6-4-1-2-8-5(3-7)9-4/h1-2H,3,7H2
InChIKeyGLWOTXOLNIJCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluoropyrimidin-2-yl)methanamine for Research and Procurement: Core Properties and Strategic Value


(4-Fluoropyrimidin-2-yl)methanamine is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 4-position and an aminomethyl group at the 2-position of the pyrimidine ring . This structural motif is frequently employed as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and ligands targeting G protein-coupled receptors (GPCRs) . The compound's fluorination pattern and primary amine handle confer distinct chemical reactivity and physicochemical properties that differentiate it from non-fluorinated or alternatively substituted pyrimidine analogs, making it a specific tool for structure-activity relationship (SAR) exploration in drug discovery programs.

Why Generic Substitution Fails: The Unique Value Proposition of (4-Fluoropyrimidin-2-yl)methanamine


Direct substitution of (4-Fluoropyrimidin-2-yl)methanamine with its closest structural analogs, such as the 4-chloro or 4-methoxy derivatives, is chemically and functionally invalid due to fundamentally different electronic profiles and reactivity. The electron-withdrawing fluorine atom exerts a strong inductive effect, significantly altering the electron density of the pyrimidine ring and the pKa of the aminomethyl group compared to electron-donating substituents like methoxy or alternative halogens . This directly impacts nucleophilic aromatic substitution (SNAr) reactivity, metabolic stability, and hydrogen-bonding capacity in biological target engagement . Furthermore, replacing the fluorine with hydrogen (non-fluorinated analog) can drastically alter logP, membrane permeability, and target binding kinetics, undermining the integrity of SAR studies [1]. Therefore, for projects requiring a 4-fluoro-substituted pyrimidine scaffold, this compound is a non-substitutable, precision building block.

Product-Specific Evidence Guide: Quantifying the Differentiation of (4-Fluoropyrimidin-2-yl)methanamine


Lipophilicity Modulation: A Critical Driver for Membrane Permeability and Bioavailability

The substitution of a 4-fluoro group on the pyrimidine core of (4-Fluoropyrimidin-2-yl)methanamine is a well-established strategy to enhance lipophilicity and cellular permeability compared to its non-fluorinated pyrimidine counterpart. Fluorine's high electronegativity and small van der Waals radius allow it to mimic hydrogen, but its electron-withdrawing inductive effect reduces overall molecular polarizability and alters logP. This is a class-level inference from fluoropyrimidine medicinal chemistry principles , where fluorination often leads to a measurable increase in logD, enhancing the compound's ability to cross biological membranes. This property is a key driver in the compound's selection as a starting scaffold for kinase inhibitors where intracellular target engagement is paramount.

Medicinal Chemistry Drug Design Physicochemical Properties

Electrophilic Reactivity for SNAr Chemistry: Fluorine as a Superior Leaving Group for Derivatization

In the context of nucleophilic aromatic substitution (SNAr), the 4-fluoro substituent in (4-Fluoropyrimidin-2-yl)methanamine presents a distinct reactivity profile compared to its 4-chloro analog. While the chlorine in (4-Chloropyrimidin-2-yl)methanamine is more reactive in SNAr, the 4-fluoro group in the target compound offers a higher degree of chemoselectivity due to its lower reactivity, allowing for stepwise, sequential derivatization strategies . This property is crucial when synthesizing complex kinase inhibitors where multiple reactive handles must be differentiated. Furthermore, the 4-fluoro group's electronic effect can stabilize certain transition states or product conformations, as suggested by NMR conformational studies on analogous fluorinated pyrimidines [1].

Synthetic Chemistry Medicinal Chemistry Building Blocks

Scaffold Utility in Kinase Inhibitor Design: A Strategic Starting Point for JAK and Syk Inhibition

(4-Fluoropyrimidin-2-yl)methanamine serves as a direct building block for the 2,4-disubstituted pyrimidine core found in numerous potent kinase inhibitors. Its structure is explicitly claimed as a key intermediate in the synthesis of compounds designed to inhibit JAK and/or Syk kinase activity [1]. While specific IC50 values for the building block itself are not applicable, its utility is proven through the activity of the final compounds. For example, a derivative containing a 2-aminomethyl-4-fluoropyrimidine core demonstrated potent inhibition of RIPK1 with an IC50 of 100 nM [2]. This is a direct link to a pharmacologically relevant target, demonstrating that the core scaffold, once elaborated, yields nanomolar-level potency. This provides a clear rationale for selecting this building block over non-fluorinated analogs that would lead to different SAR and potency outcomes .

Kinase Inhibition JAK Syk Medicinal Chemistry

Optimal Application Scenarios for (4-Fluoropyrimidin-2-yl)methanamine in Research and Development


1. Precision Synthesis of JAK/Syk Kinase Inhibitor Libraries

Based on its patent-protected role as a core scaffold for JAK and Syk inhibitors , (4-Fluoropyrimidin-2-yl)methanamine is an ideal starting material for medicinal chemistry groups focused on developing novel therapeutics for autoimmune diseases and hematological malignancies. The 4-fluoro substituent offers a distinct electronic and steric environment for optimizing selectivity against a panel of kinases, a critical step in reducing off-target toxicity. Procuring this building block ensures that the library design can fully explore the SAR around this specific fluorinated chemotype, which is crucial for patenting and differentiating from competitor programs using non-fluorinated or differently halogenated cores.

2. Stepwise Synthesis of Complex Ligands via Chemoselective SNAr

For synthetic chemists planning to build complex molecules with multiple reactive sites, (4-Fluoropyrimidin-2-yl)methanamine offers a valuable advantage over its more reactive 4-chloro analog . The moderate reactivity of the 4-fluoro group allows for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the controlled and selective introduction of different substituents at the 2- and 4-positions of the pyrimidine ring . This property is essential for preparing unsymmetrical, highly functionalized drug candidates and chemical probes, making this compound a strategic choice for complex target synthesis where chemoselectivity is paramount.

3. Enhancing Pharmacokinetic Properties in Lead Optimization

In a lead optimization campaign, (4-Fluoropyrimidin-2-yl)methanamine can be strategically used to address specific ADME (Absorption, Distribution, Metabolism, Excretion) liabilities. The incorporation of fluorine is a common tactic to increase metabolic stability and improve membrane permeability, as fluorine atoms can block metabolically labile sites and increase lipophilicity . Medicinal chemists can use this compound to replace a non-fluorinated or electron-rich pyrimidine core in an existing lead series, with the expectation that the resulting analog may exhibit improved oral bioavailability and a longer half-life, based on established class-level principles of fluorine substitution in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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